Amyloid beta-protein (1-40) is primarily produced in the brain from the amyloid precursor protein, which is expressed in various tissues but is most abundant in neurons. The peptide is secreted into the extracellular space and can be found in cerebrospinal fluid as well as in amyloid plaques characteristic of Alzheimer's disease pathology .
Amyloid beta-protein (1-40) belongs to a class of peptides known as amyloids, which are characterized by their ability to form fibrillar aggregates that exhibit a high degree of beta-sheet structure. It is classified alongside other isoforms, notably amyloid beta-protein (1-42), which has been shown to have a greater propensity for aggregation and toxicity compared to its shorter counterpart .
The synthesis of amyloid beta-protein (1-40) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis typically involves the stepwise addition of protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage steps to yield the final product.
The molecular structure of amyloid beta-protein (1-40) features a sequence that allows for significant conformational flexibility. In aqueous environments, it can adopt various structures including alpha-helical and beta-sheet formations.
Recent studies utilizing nuclear magnetic resonance spectroscopy have demonstrated that amyloid beta-protein (1-40) exhibits a predominantly unstructured conformation in solution but can transition to structured forms upon aggregation. The C-terminal region plays a critical role in this conformational change, facilitating the transition from alpha-helical to beta-sheet structures during aggregation processes .
Amyloid beta-protein (1-40) undergoes several key reactions during its aggregation pathway:
The transformation from oligomers to fibrils involves intricate changes in hydrogen bonding patterns and strand reorientation within the beta-sheet structures . Advanced techniques such as infrared spectroscopy have been employed to elucidate these structural transitions throughout the aggregation pathway.
The mechanism by which amyloid beta-protein (1-40) contributes to neurotoxicity involves several steps:
Studies have shown that even low concentrations of oligomeric forms can significantly impair synaptic plasticity and cognitive function in animal models of Alzheimer's disease .
Amyloid beta-protein (1-40) is typically a white powder when lyophilized and soluble in aqueous solutions at physiological pH. Its solubility decreases significantly under acidic conditions, promoting aggregation.
Relevant analyses include circular dichroism spectroscopy which reveals information about secondary structure content under varying conditions .
Amyloid beta-protein (1-40) serves multiple roles in scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5